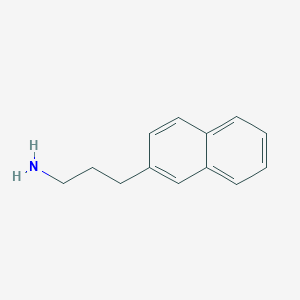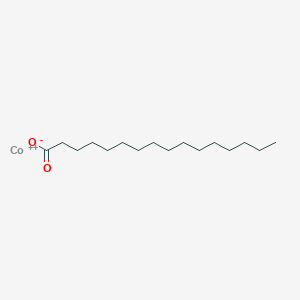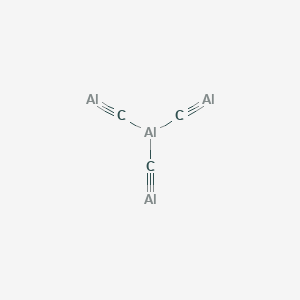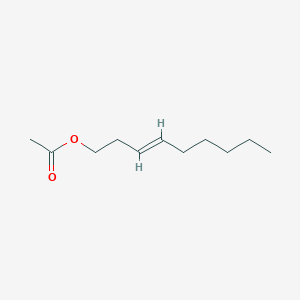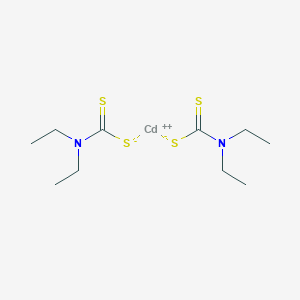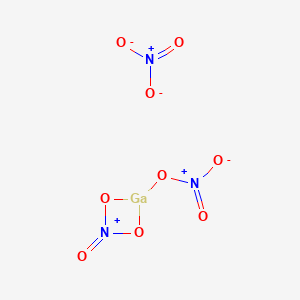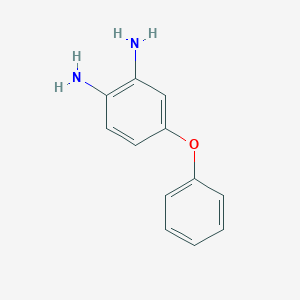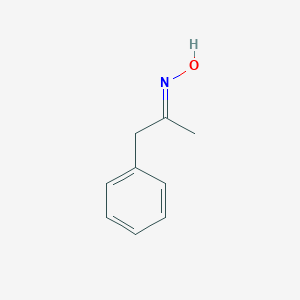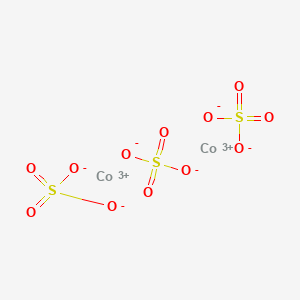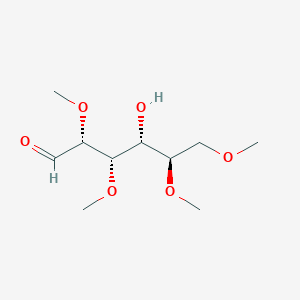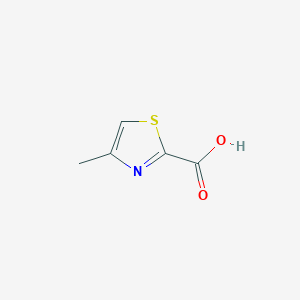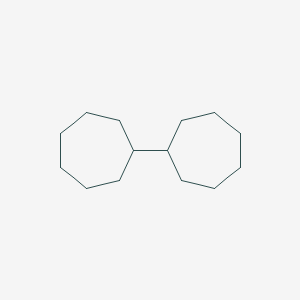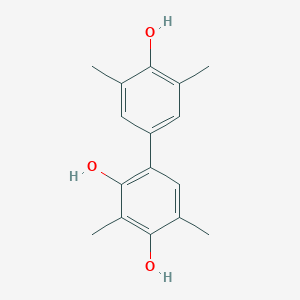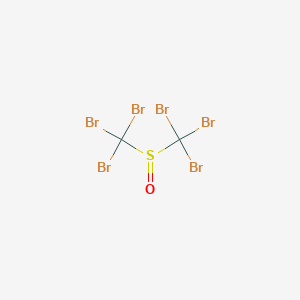
Bis-tribromomethyl sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-tribromomethyl sulfoxide (BTBS) is a chemical compound that has been used in scientific research for several years. It is a highly reactive molecule that has been found to have several interesting properties.
Mécanisme D'action
The mechanism of action of Bis-tribromomethyl sulfoxide is not fully understood. However, it is believed that it works by oxidizing organic compounds. It has been found to be a highly reactive molecule that can react with various organic compounds.
Effets Biochimiques Et Physiologiques
Bis-tribromomethyl sulfoxide has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bis-tribromomethyl sulfoxide in lab experiments is its high reactivity. It can be used to oxidize various organic compounds, making it a useful reagent for the synthesis of various organic compounds. However, one of the limitations of using Bis-tribromomethyl sulfoxide is its toxicity. It can be harmful to cells and can induce oxidative stress, which can lead to cell death.
Orientations Futures
There are several future directions for research on Bis-tribromomethyl sulfoxide. One area of research could be to investigate its potential as an anti-inflammatory agent. Another area of research could be to investigate its potential as a reagent for the synthesis of various organic compounds.
Conclusion:
In conclusion, Bis-tribromomethyl sulfoxide is a highly reactive molecule that has been used in scientific research for several years. It has several interesting properties that make it a useful reagent for the synthesis of various organic compounds. However, it is important to consider its toxicity when using it in lab experiments. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of Bis-tribromomethyl sulfoxide is a complex process that involves several steps. The first step involves the reaction of dibromomethane with sodium methoxide in methanol. This reaction produces sodium tribromomethyl sulfide, which is then reacted with hydrogen peroxide in the presence of an acid catalyst to produce Bis-tribromomethyl sulfoxide.
Applications De Recherche Scientifique
Bis-tribromomethyl sulfoxide has been used in several scientific research studies due to its unique properties. It is a potent oxidizing agent that can be used to oxidize various organic compounds. It has also been found to be a useful reagent for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
14604-61-6 |
|---|---|
Nom du produit |
Bis-tribromomethyl sulfoxide |
Formule moléculaire |
C2Br6OS |
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
tribromo(tribromomethylsulfinyl)methane |
InChI |
InChI=1S/C2Br6OS/c3-1(4,5)10(9)2(6,7)8 |
Clé InChI |
IMXXWWGWTMVZBZ-UHFFFAOYSA-N |
SMILES |
C(S(=O)C(Br)(Br)Br)(Br)(Br)Br |
SMILES canonique |
C(S(=O)C(Br)(Br)Br)(Br)(Br)Br |
Autres numéros CAS |
14604-61-6 |
Synonymes |
Bis(tribromomethyl) sulfoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



